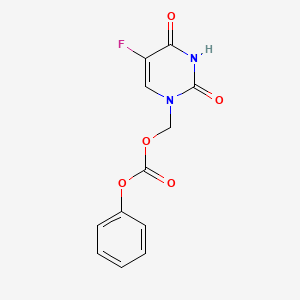
(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl phenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl phenyl carbonate is a synthetic organic compound with potential applications in various scientific fields. This compound features a fluorinated pyrimidine ring and a phenyl carbonate group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl phenyl carbonate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a fluorinated urea derivative and a β-keto ester under acidic or basic conditions.
Introduction of the Phenyl Carbonate Group: The phenyl carbonate group is introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with phenyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl phenyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl carbonate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted phenyl carbonate derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl phenyl carbonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl phenyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The fluorinated pyrimidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. Additionally, the phenyl carbonate group may facilitate the formation of covalent bonds with target proteins, enhancing its inhibitory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl ethyl carbonate: Similar structure with an ethyl group instead of a phenyl group.
(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl methyl carbonate: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl phenyl carbonate is unique due to the presence of the phenyl carbonate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H9FN2O5 |
|---|---|
Molekulargewicht |
280.21 g/mol |
IUPAC-Name |
(5-fluoro-2,4-dioxopyrimidin-1-yl)methyl phenyl carbonate |
InChI |
InChI=1S/C12H9FN2O5/c13-9-6-15(11(17)14-10(9)16)7-19-12(18)20-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,16,17) |
InChI-Schlüssel |
GKFOCAVNEUNGLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)OCN2C=C(C(=O)NC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


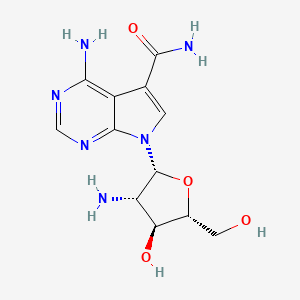

![3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12917372.png)
![4-Oxa-1,2,6,9-tetraazaspiro[4.4]nonane](/img/structure/B12917383.png)
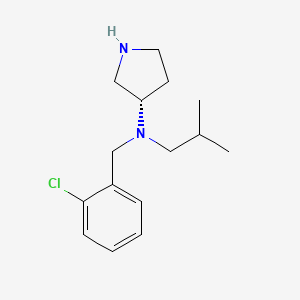




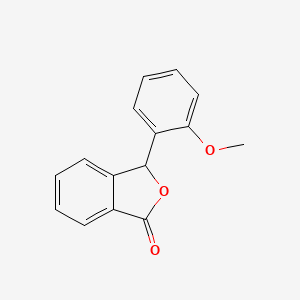
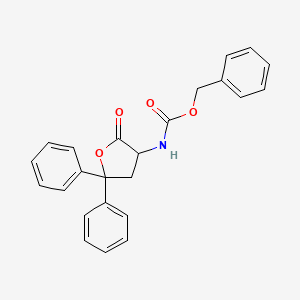
![6-[2-(Methylsulfanyl)ethyl]-7H-purine](/img/structure/B12917423.png)
![N-Butyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12917424.png)

